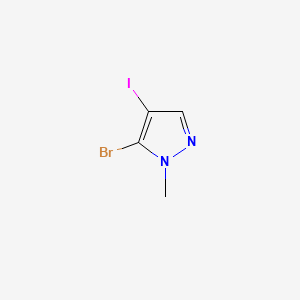

5-bromo-4-iodo-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Synthetic Organic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.nettandfonline.com Its presence in a variety of approved drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, highlights the pharmacological importance of this heterocyclic system. nih.govmdpi.com The versatility of the pyrazole core allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. nih.govresearchgate.net Synthetic chemists have developed numerous strategies for the construction of the pyrazole ring, including cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds and multicomponent reactions. researchgate.netrsc.org This accessibility has made pyrazoles a popular target in the synthesis of bioactive molecules and functional materials. researchgate.netresearchgate.net

Role of Halogenation in Modulating Pyrazole Reactivity for Advanced Synthesis

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrazole ring is a key strategy for modulating its chemical reactivity and expanding its synthetic potential. researchgate.netmdpi.com Halogenation can influence the electronic properties, lipophilicity, and metabolic stability of the pyrazole molecule. From a synthetic perspective, the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org

Electrophilic halogenation of pyrazoles typically occurs at the C-4 position. researchgate.net The resulting halopyrazoles are valuable intermediates for the synthesis of more complex, polysubstituted pyrazole derivatives. researchgate.netbeilstein-archives.org The reactivity of the carbon-halogen bond in these coupling reactions generally follows the order C-I > C-Br > C-Cl, making iodopyrazoles particularly useful for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for selective, stepwise functionalization of polyhalogenated pyrazoles.

Overview of 5-Bromo-4-iodo-1-methyl-1H-pyrazole within the Context of Multifunctionalized Heterocycles

This compound is a prime example of a multifunctionalized heterocycle, possessing two different halogen atoms at distinct positions on the pyrazole ring. The presence of a bromine atom at the 5-position and an iodine atom at the 4-position, combined with a methyl group at the N-1 position, creates a unique platform for sequential and site-selective chemical modifications. The N-methyl group prevents tautomerism, ensuring a defined structure for predictable reactivity.

The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The more reactive C-I bond at the 4-position can be selectively targeted in cross-coupling reactions, leaving the C-Br bond at the 5-position intact for subsequent transformations. nih.gov This orthogonal reactivity makes this compound a highly valuable and sought-after building block for the construction of complex, highly substituted pyrazole derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Interactive Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

| This compound | C4H4BrIN2 | Not available |

| 1-methyl-4-iodopyrazole | C4H5IN2 | 39806-90-1 |

| 5-bromo-1-methyl-1H-pyrazole | C4H5BrN2 | 361476-01-9 sigmaaldrich.com |

| 4-bromo-1-methyl-1H-pyrazole | C4H5BrN2 | 15803-02-8 thermofisher.com |

| 3-iodo-1-methyl-1H-pyrazole | C4H5IN2 | 92525-10-5 lookchem.com |

| 5-bromo-4-methyl-3-iodo-1H-pyrazole | C4H4BrIN2 | Not available apolloscientific.co.ukavantorsciences.com |

| 4-bromo-5-iodo-1-methyl-1H-pyrazole-3-carboxamide | C5H4BrIN4O | Not available synthenta.com |

| 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | C5H4BrN2O | 1211505-84-8 chemsrc.com |

| 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile | C5H3IN4 | 1003988-53-1 |

| 5-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | 89607-13-6 |

| 4-bromo-5-fluoro-1-methyl-1H-pyrazole | C4H3BrFN2 | 1783510-78-0 |

| 4-bromo-5-methoxy-1-methyl-1H-pyrazole | C5H7BrN2O | 89717-68-0 |

| 1-ethyl-4-iodo-5-methyl-1H-pyrazole | C6H9IN2 | Not available |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJRWEZOFSVBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109726-53-4 | |

| Record name | 5-bromo-4-iodo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Bromo 4 Iodo 1 Methyl 1h Pyrazole

Reactivity of Halogen Substituents (Bromine and Iodine) on the Pyrazole (B372694) Ring

The presence of both bromine and iodine on the 1-methyl-1H-pyrazole ring at positions 5 and 4, respectively, imparts a differential reactivity that can be exploited for selective synthesis. The general trend in palladium-catalyzed cross-coupling reactions for aryl halides is that the reactivity decreases in the order of C-I > C-Br > C-Cl. This principle allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

Selective Activation and Functionalization of C-Br and C-I Bonds

The selective activation of the C-I bond over the C-Br bond is a well-established strategy in organic synthesis. In the context of dihalogenated pyrazoles, this allows for a stepwise introduction of different substituents. The C-I bond, being weaker and more readily undergoing oxidative addition to a palladium(0) catalyst, can be selectively targeted in cross-coupling reactions under carefully controlled conditions. This leaves the more robust C-Br bond available for a second, distinct coupling reaction, enabling the synthesis of complex, polysubstituted pyrazoles from a single starting material. This chemoselectivity is crucial for building molecular complexity in a controlled and efficient manner.

Cross-Coupling Reactions of 5-Bromo-4-iodo-1-methyl-1H-pyrazole

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyrazoles, these reactions provide a direct route to a wide array of derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. libretexts.org In the case of this compound, the reaction can be tuned to selectively couple at the C-4 position (iodine) by using appropriate catalytic systems and reaction conditions. For instance, a study on related 1-aryl-3-CF3-pyrazoles demonstrated that 4-iodo derivatives readily undergo Suzuki-Miyaura coupling with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield the 4-phenylated product. nih.gov A similar reactivity pattern is expected for this compound, allowing for the synthesis of 5-bromo-4-aryl-1-methyl-1H-pyrazoles. Subsequent coupling at the C-5 position would then be possible under more forcing conditions or with a different catalyst system. The use of modern catalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands like XPhos, has been shown to be effective for the Suzuki-Miyaura coupling of challenging heterocyclic halides, often under mild conditions. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazoles

| Halogenated Pyrazole | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 56 |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various Arylboronic acids | XPhos Pd G2 | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 51-98 |

This table presents data from related pyrazole systems to illustrate typical reaction conditions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the C-4 position. Studies on related 5-chloropyrazole-4-aldehydes have shown that even the less reactive C-Cl bond can be activated for Sonogashira coupling, suggesting that the C-I bond in the title compound would be highly reactive under these conditions. researchgate.net The resulting 5-bromo-4-alkynyl-1-methyl-1H-pyrazoles are valuable intermediates, as the alkyne moiety can be further elaborated. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates that are sensitive to copper salts. nih.gov

Table 2: Representative Conditions for Sonogashira Cross-Coupling of Halogenated Pyrazoles

| Halogenated Pyrazole | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 85 |

| Various Aryl Iodides/Bromides | Various Terminal Alkynes | Pd(OAc)₂ (0.01-2) | None | Dabco | DMF | 80-100 | 75-98 |

This table presents data from related pyrazole systems to illustrate typical reaction conditions.

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed couplings can be applied to this compound.

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. The C-I bond would be expected to react selectively. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. While effective, the toxicity of organotin reagents has led to a decline in its use in favor of alternatives like the Suzuki-Miyaura reaction. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Research on 4-bromo-1H-1-tritylpyrazole has shown that palladium-catalyzed amination is feasible, though the choice of ligand is critical for success, especially with amines bearing β-hydrogens. researchgate.net The higher reactivity of the C-I bond would likely favor selective amination at the C-4 position of this compound.

Nucleophilic Substitution Reactions Involving Halogen Sites

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The pyrazole ring is electron-rich, which further disfavors classical SNAr pathways. However, the introduction of strongly electron-withdrawing groups on the pyrazole ring can activate the halogen sites towards nucleophilic attack. For instance, studies on 4-halonitro-pyrazolecarboxylic acids have demonstrated that nucleophilic substitution can occur. osti.gov In the absence of such activating groups, as in this compound, direct SNAr is unlikely. Alternative pathways, such as copper-catalyzed coupling reactions, can achieve formal nucleophilic substitution with nucleophiles like alcohols and amines. researchgate.net

Functional Group Interconversions on the Pyrazole Scaffold

The this compound molecule is primed for a variety of functional group interconversions, largely centered around the reactivity of its carbon-halogen bonds. The presence of both a bromo and an iodo substituent offers the potential for selective and sequential reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions.

The iodine atom at the C4 position is an excellent leaving group, making it a prime site for substitution. This enhanced reactivity is valuable for introducing a wide array of functional groups through well-established methods such as Suzuki, Sonogashira, and Ullmann couplings. For instance, the iodine can be readily substituted with various nucleophiles. Following the functionalization of the C4 position, the less reactive bromine atom at the C5 position can be targeted for a second transformation, allowing for the synthesis of diverse, polysubstituted pyrazole derivatives.

Key transformations for this scaffold include:

Lithiation-Trapping: Treatment with organolithium reagents like n-BuLi can lead to a lithium-halogen exchange, typically at the more reactive iodine site, creating a pyrazolide intermediate. This intermediate can then be trapped with various electrophiles to introduce new substituents. A similar methodology has been used to produce 5-iodo derivatives of other pyrazoles by trapping a lithium pyrazolide with elemental iodine. nih.gov

Cross-Coupling Reactions: The C-I and C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions. The C-I bond is expected to react preferentially, enabling the sequential introduction of aryl, alkyl, or alkynyl groups.

Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by strong nucleophiles, such as alkoxides or amines, to yield different derivatives.

The table below summarizes potential interconversion reactions.

| Reaction Type | Reagent/Catalyst | Position | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C4 (Iodo) | 4-Aryl-5-bromo-1-methyl-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C4 (Iodo) | 5-Bromo-4-alkynyl-1-methyl-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C4 (Iodo) | N-Aryl/alkyl-5-bromo-1-methyl-1H-pyrazol-4-amine |

| Nucleophilic Substitution | Sodium methoxide | C4/C5 | 4-Methoxy or 5-methoxy pyrazole derivative |

Cycloaddition and Condensation Reactions of this compound Precursors

The synthesis of the core 1-methyl-1H-pyrazole structure, a necessary precursor to the final halogenated compound, is typically achieved through condensation reactions. The Knorr pyrazole synthesis and related methods are foundational for constructing the pyrazole ring.

This process generally involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. To obtain the N1-methylated pyrazole core, methylhydrazine is the chosen hydrazine component. The 1,3-dicarbonyl precursor would need to be appropriately substituted to facilitate the subsequent introduction of the bromo and iodo groups at the desired positions.

The general scheme for the pyrazole ring formation is outlined below.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Methylhydrazine | Substituted 1,3-diketone | Acidic or basic catalysis, Reflux in solvent (e.g., ethanol) | 1-Methyl-1H-pyrazole derivative |

Once the pyrazole ring is formed, further functionalization can occur. While the target compound itself is not typically involved in cycloadditions, its vinyl-substituted precursors or derivatives can be. For example, 1-vinylpyrazoles are known to undergo [2+2] cycloaddition reactions with electron-deficient alkenes like tetracyanoethylene. nih.gov The success of such reactions is influenced by the substituents on the pyrazole ring; electron-withdrawing groups, such as the bromo and iodo atoms on the target molecule, may decrease the nucleophilicity of the vinyl group and thus hinder the reaction. nih.gov

Influence of the N1-Methyl Group on Pyrazole Reactivity

Isomeric Definition: The N1-methylation prevents the tautomerism that is characteristic of NH-pyrazoles. This locks the molecule into a single, well-defined constitutional isomer, which is crucial for predictable reactivity in subsequent functionalization steps.

Electronic Effects: The methyl group is an electron-donating group. Through inductive effects, it increases the electron density of the pyrazole ring. This electronic modulation affects the electrophilicity of the ring carbons and the reactivity of the attached halogen substituents.

Steric Hindrance: The N1-methyl group can exert steric influence on the adjacent C5 position. This can affect the approach of bulky reagents and may influence the conformational preferences of substituents at the C5 position. Studies on substituted 1-vinylpyrazoles have shown that groups at the C5 position can impact the conformation of the vinyl substituent. nih.gov

The table below details the effects of the N1-methyl group.

| Influence Type | Description | Consequence for Reactivity |

| Isomeric | Prevents N-H tautomerism. | Provides a single, stable isomer for predictable reactions. |

| Electronic | Acts as an electron-donating group, increasing ring electron density. | Modulates the reactivity of the C-Br and C-I bonds towards substitution and coupling reactions. |

| Steric | Introduces bulk near the C5 position. | Can hinder the approach of reagents to the C5-bromo group and influence local conformation. |

Computational and Theoretical Investigations of Halogenated Pyrazoles

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For halogenated pyrazoles, DFT calculations can predict molecular geometries, electronic properties, and reactivity descriptors, offering a detailed picture of their chemical behavior.

Recent DFT studies on substituted pyrazole (B372694) derivatives have provided valuable data on their electronic properties. Although specific DFT data for 5-bromo-4-iodo-1-methyl-1H-pyrazole is not extensively documented in the literature, we can infer its probable characteristics based on studies of analogous compounds. The presence of both bromine and iodine atoms, along with a methyl group on the pyrazole ring, is expected to significantly influence its electronic distribution and reactivity. The electron-withdrawing nature of the halogen atoms and the electron-donating effect of the methyl group create a unique electronic environment within the molecule.

Key electronic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For halogenated pyrazoles, the interplay of the inductive effects of the halogens and the hyperconjugation of the methyl group will determine the energies of these frontier orbitals.

Table 1: Calculated Electronic Properties of a Model Halogenated Pyrazole Derivative (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) using DFT

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Dipole Moment | 3.2 D |

This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from DFT calculations. These descriptors provide quantitative measures of the molecule's reactivity. For this compound, the presence of two different halogens would likely lead to distinct regions of electrophilic and nucleophilic character, which can be mapped using the Molecular Electrostatic Potential (MEP).

Molecular Dynamics Simulations and Conformational Analysis of Pyrazole Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility, intermolecular interactions, and solvent effects, which are crucial for understanding the behavior of molecules in biological or material science contexts.

For this compound, MD simulations could reveal the preferred conformations arising from the rotation of the methyl group and the vibrational motions of the halogen atoms. While the pyrazole ring itself is rigid, the substituents can influence its interaction with surrounding molecules or a solvent environment.

Studies on other pyrazole derivatives have utilized MD simulations to understand their binding modes with biological targets, such as proteins. These simulations can elucidate the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, MD simulations of pyrazole-containing imide derivatives have been used to explore their binding mode with Heat Shock Protein 90α (Hsp90α). Such studies often reveal the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, indicating the stability of the complex and the flexibility of different regions of the molecule.

While specific MD simulation data for this compound is not available, the methodology would be applicable to study its interactions in various environments, providing valuable information for applications in drug design or materials science.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. These calculations can provide activation energies and reaction energies, offering a deeper understanding of reaction pathways and regioselectivity.

For halogenated pyrazoles, quantum chemical calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack. The pyrazole ring has distinct reactive positions; for instance, electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. In this compound, the C4 and C5 positions are already substituted. However, the presence of bromo and iodo groups opens up possibilities for reactions such as halogen-metal exchange or cross-coupling reactions.

Palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles have been studied, demonstrating the chemoselective functionalization at the C5 position without cleavage of the C-Br or C-I bonds. Quantum chemical calculations could help rationalize this observed selectivity by comparing the activation barriers for C-H activation versus C-halogen bond cleavage.

Furthermore, these calculations can be applied to study the tautomerism in pyrazoles, although this is not relevant for N-substituted pyrazoles like the title compound. The choice of the computational method and basis set is crucial for obtaining accurate results that correlate well with experimental observations.

Supramolecular Interactions and Crystal Engineering of Halogenated Pyrazoles

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties by controlling these intermolecular interactions.

Halogenated pyrazoles are interesting building blocks for crystal engineering due to their ability to participate in various non-covalent interactions, including hydrogen bonds (if an N-H group is present), halogen bonds, and π-stacking interactions. The presence of bromine and iodine atoms in this compound makes it a potential candidate for forming strong halogen bonds, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

Studies on 4-halogenated-1H-pyrazoles have revealed different supramolecular motifs depending on the halogen. For example, 4-chloro- and 4-bromo-1H-pyrazole form trimeric hydrogen-bonding motifs, while the 4-fluoro and 4-iodo analogues form catemeric chains. Although this compound lacks an N-H group for classical hydrogen bonding, it can still form weak C-H···N or C-H···X hydrogen bonds.

Table 2: Common Supramolecular Motifs in 1H-Pyrazoles

| Motif | Description |

| Dimer | Two pyrazole molecules linked by N-H···N hydrogen bonds. |

| Trimer | A cyclic arrangement of three pyrazole molecules. |

| Tetramer | A cyclic arrangement of four pyrazole molecules. |

| Catemer | A chain-like structure formed by repeating N-H···N hydrogen bonds. |

This table describes motifs found in 1H-pyrazoles, which serve as a basis for understanding potential interactions in substituted pyrazoles.

The design of coordination polymers using pyrazole-based ligands is another active area of research where control over supramolecular interactions is key. The specific substitution pattern of this compound could be exploited to direct the assembly of novel materials with interesting magnetic or optical properties.

Applications of 5 Bromo 4 Iodo 1 Methyl 1h Pyrazole As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The distinct reactivity of the bromine and iodine substituents on the 1-methyl-1H-pyrazole core is central to its utility in synthesizing more complex heterocyclic systems. Chemists can exploit the differential reactivity of the C-I and C-Br bonds, typically with the C-I bond being more reactive towards certain coupling reactions, to introduce a variety of substituents in a controlled manner.

Synthesis of Fused Pyrazole (B372694) Derivatives

Fused pyrazole systems, where the pyrazole ring is annulated with another heterocyclic or carbocyclic ring, are of significant interest due to their diverse biological and electronic properties. 5-Bromo-4-iodo-1-methyl-1H-pyrazole serves as a key precursor for creating such structures. Through sequential cross-coupling reactions, different ring systems can be built onto the pyrazole core. For instance, a Suzuki or Stille coupling at the more reactive C4-iodo position, followed by an intramolecular cyclization or a subsequent coupling reaction at the C5-bromo position, can lead to the formation of pyrazolo-fused heterocycles like pyrazolo[4,5-b]pyridines or pyrazolo[4,5-d]pyrimidines. These fused systems are prevalent in many biologically active molecules.

| Fused Pyrazole System | Synthetic Strategy |

| Pyrazolo[4,5-b]pyridines | Sequential Sonogashira and Suzuki couplings |

| Pyrazolo[4,5-d]pyrimidines | Initial amination at C4 followed by cyclization |

| Pyrazolo[1,5-a]pyrimidines | Use of aminopyrazole derivatives in cyclocondensation reactions |

Assembly of Poly-substituted Pyrazole Scaffolds

The construction of pyrazole rings bearing multiple and varied substituents is crucial for fine-tuning the physicochemical and biological properties of the resulting molecules. This compound is an excellent starting material for this purpose. The sequential and site-selective substitution of the iodine and bromine atoms allows for the introduction of a wide array of functional groups. For example, a Sonogashira coupling can be performed at the C4-iodo position to introduce an alkyne group, followed by a Buchwald-Hartwig amination at the C5-bromo position to install a nitrogen-based substituent. This step-wise approach provides access to a vast chemical space of tri- and tetra-substituted pyrazoles that would be difficult to access through other synthetic routes.

Role in Medicinal Chemistry Lead Optimization (Synthetic Methodologies)

In the realm of medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its presence in numerous approved drugs. The process of lead optimization, where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, heavily relies on the availability of versatile building blocks. This compound provides a platform for such modifications.

The ability to selectively introduce different groups at the C4 and C5 positions is invaluable for establishing structure-activity relationships (SAR). For instance, a series of analogs can be rapidly synthesized by keeping one position constant while varying the substituent at the other. This systematic approach allows medicinal chemists to probe the binding pocket of a biological target and optimize the interactions of the molecule. The use of modern cross-coupling methodologies with this dihalogenated pyrazole enables the efficient synthesis of compound libraries for high-throughput screening.

Contributions to Agrochemical Research via Synthetic Pathways

Similar to medicinal chemistry, the pyrazole core is a key component in many modern agrochemicals, including herbicides, insecticides, and fungicides. The development of new and effective crop protection agents is an ongoing effort to address challenges such as pest resistance and environmental safety. Synthetic pathways utilizing this compound contribute to this research by enabling the creation of novel pyrazole-containing agrochemicals.

The introduction of specific substituents onto the pyrazole ring can significantly impact the biological activity and spectrum of a potential agrochemical. The bromo and iodo groups on the starting pyrazole can be replaced with various moieties known to be important for pesticidal activity, such as substituted phenyl rings, toxophoric groups, or fragments that enhance systemic transport within plants.

Material Science Applications Requiring Specific Pyrazole Frameworks

The application of pyrazole-based compounds extends beyond the life sciences into the field of material science. The electronic properties of the pyrazole ring, which can be modulated by the nature and position of its substituents, make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of precisely substituted pyrazole frameworks is essential for tuning the optical and electronic properties of these materials. This compound can be used to synthesize conjugated materials where the pyrazole unit is incorporated into a larger π-system. The sequential functionalization allows for the controlled extension of conjugation and the introduction of electron-donating or electron-withdrawing groups to tailor the energy levels of the resulting material.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyrazoles

The synthesis of polysubstituted pyrazoles, particularly those with multiple halogen atoms, is an area of active development. Traditional methods often face challenges in regioselectivity and may employ harsh reagents. Modern synthetic chemistry is increasingly focused on "green" and sustainable practices, which are being applied to the production of halogenated pyrazoles. nih.gov

Key Methodologies:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.gov The development of MCRs for the synthesis of polysubstituted pyrazoles is a significant trend, often utilizing environmentally benign solvents like water. mdpi.comtandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrazole (B372694) derivatives. nih.gov This technique is particularly valuable for accelerating reactions that are sluggish under conventional heating.

Catalytic Systems: A wide range of catalysts, including metal-based and organocatalysts, are being explored to improve the efficiency and selectivity of pyrazole synthesis. mdpi.com Nanocatalysts and reusable catalysts are of particular interest for their potential to make these processes more sustainable. nih.gov

Direct Halogenation: Methods for the direct and regioselective halogenation of the pyrazole ring are crucial. The use of N-halosuccinimides (NBS, NCS, NIS) is a common and effective strategy for introducing bromine, chlorine, and iodine atoms onto the pyrazole core. google.com

A plausible synthetic route to 5-bromo-4-iodo-1-methyl-1H-pyrazole could involve a stepwise halogenation of 1-methylpyrazole. This would likely begin with iodination at the 4-position, followed by bromination at the 5-position. The order of these steps would be critical to ensure the desired regiochemistry.

Table 1: Comparison of Synthetic Methodologies for Halogenated Pyrazoles

| Methodology | Advantages | Disadvantages | Relevance to this compound |

|---|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | May require complex starting materials to achieve specific substitution patterns | Potentially applicable if a suitable combination of starting materials can be designed. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Requires specialized equipment, potential for localized overheating | Could accelerate the halogenation or cyclization steps in a synthetic route. |

| Green Catalysis | Use of non-toxic and reusable catalysts, milder reaction conditions | Catalyst development and optimization can be time-consuming | The use of a recyclable catalyst for halogenation would improve the sustainability of the synthesis. |

| Stepwise Halogenation | High control over regiochemistry | Can involve multiple steps, potentially lowering overall yield | Likely the most straightforward approach to ensure the correct placement of the bromo and iodo substituents. |

Exploration of New Reactivity Modes and Catalytic Systems for Pyrazole Functionalization

The two different halogen atoms in this compound offer a platform for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for stepwise modifications of the pyrazole ring.

Key Areas of Exploration:

Transition-Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds at the halogenated positions of the pyrazole ring. Research is focused on developing more active and selective catalysts that can operate under milder conditions. acs.orgnih.govclockss.orgchemscene.commdpi.com For this compound, a coupling reaction could be selectively performed at the more reactive 4-iodo position, leaving the 5-bromo position available for a subsequent transformation.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.govnih.gov Research into the regioselective C-H activation of the pyrazole ring is ongoing, which could provide alternative routes to functionalized pyrazoles. nih.govtandfonline.com

Photoredox Catalysis: The use of light to drive chemical reactions is a rapidly growing area of research. Photoredox catalysis can enable unique transformations that are not possible with traditional thermal methods and is considered a green chemistry approach. mdpi.comresearchgate.net

The differential reactivity of the C-I and C-Br bonds is a key feature of this compound. This allows for a programmed, stepwise introduction of different substituents, leading to the synthesis of highly complex and diverse pyrazole derivatives.

Advanced Characterization Techniques for Complex Pyrazole Structures

The unambiguous determination of the structure of complex molecules like this compound relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are fundamental for determining the connectivity and electronic environment of atoms in the molecule. acs.orgacs.orgmdpi.comresearchgate.net For this compound, the chemical shifts of the pyrazole ring proton and carbons would be significantly influenced by the two halogen atoms and the N-methyl group.

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov The crystal structure of this compound would reveal how the bulky halogen atoms affect the packing of the molecules in the crystal lattice.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. tandfonline.comgoogle.com The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br) and iodine (monoisotopic at 127I).

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the structures, spectroscopic properties, and reactivity of molecules. nih.govmdpi.com These calculations can complement experimental data and provide insights into the electronic structure and behavior of complex pyrazoles.

Table 2: Expected Spectroscopic Data for this compound (Inferred)

| Technique | Expected Observations |

|---|---|

| 1H NMR | A singlet for the C3-H proton, with a chemical shift influenced by the adjacent iodo and N-methyl groups. A singlet for the N-methyl protons. |

| 13C NMR | Four distinct signals for the pyrazole ring carbons, with the C4 and C5 signals showing large shifts due to the attached iodine and bromine atoms. A signal for the N-methyl carbon. |

| Mass Spec. (EI) | A complex molecular ion region showing peaks corresponding to the different isotopic combinations of bromine. Characteristic fragmentation patterns involving the loss of halogen atoms. |

Interdisciplinary Research Integrating Halogenated Pyrazole Chemistry with Other Scientific Fields

The unique properties of halogenated pyrazoles make them valuable building blocks in a variety of scientific disciplines. The ability to fine-tune the properties of the molecule by changing the halogen substituents is a key advantage. mdpi.com

Medicinal Chemistry and Drug Discovery: Pyrazole derivatives are found in a number of approved drugs and are a focus of ongoing drug discovery efforts. nih.govnih.govnih.govresearchgate.net The introduction of halogen atoms can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate. nih.gov Halogenated pyrazoles have been investigated for a wide range of therapeutic targets, including as enzyme inhibitors and anticancer agents. nih.gov

Agrochemicals: The pyrazole scaffold is present in many commercial herbicides, fungicides, and insecticides. nih.govacs.org The development of new halogenated pyrazole derivatives is a key strategy for identifying next-generation crop protection agents.

Materials Science: The electronic properties of pyrazole derivatives, which can be modulated by halogenation, make them of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and energetic materials. nih.govmdpi.com

Chemical Biology: Functionalized pyrazoles are used as tools to study biological processes. mdpi.com For example, they can be incorporated into fluorescent probes or used to selectively label proteins.

The compound this compound, with its two distinct halogen atoms, represents a versatile platform for the development of new molecules with tailored properties for these and other interdisciplinary applications. The selective functionalization of the C-I and C-Br bonds allows for the creation of a diverse library of compounds for screening in various biological and material science assays.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 5-bromo-4-iodo-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, iodination at the 4-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a dichloromethane solvent at 0–5°C, followed by bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) . Key variables include temperature control (to prevent over-halogenation) and solvent polarity, which affects regioselectivity. Yields range from 60–85% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl group at N1, halogens at C4/C5). Coupling constants in H NMR distinguish between adjacent substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for CHBrIN: expected m/z 314.87) .

- X-ray Crystallography : Resolves steric effects of bulky halogens (e.g., iodine’s van der Waals radius affecting crystal packing) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation via dehalogenation under prolonged light exposure. Store in amber vials at –20°C in inert atmospheres (argon). HPLC purity assays indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in halogen reactivity during derivatization (e.g., preferential substitution of Br vs. I)?

- Methodological Answer : Iodine’s lower electronegativity makes it more labile in nucleophilic aromatic substitution (NAS), while bromine resists displacement. To prioritize bromine substitution, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids in THF/water (80°C, 12 h), achieving >90% selectivity for Br over I . Conflicting data from radical pathways require DFT calculations to model transition states .

Q. How can computational methods guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to kinase targets (e.g., JAK2) by modeling halogen bonds between iodine and protein backbone carbonyls .

- QSAR Models : Correlate Hammett σ values of substituents with IC data from enzyme inhibition assays. Iodine’s +M effect enhances electron density at C3, improving affinity for hydrophobic pockets .

Q. What mechanistic insights explain the compound’s role in forming heterocyclic scaffolds?

- Methodological Answer : The iodine atom facilitates oxidative cyclization. For example, CuI-catalyzed reactions with alkynes yield pyrazolo[1,5-a]pyrimidines via a proposed Heck-type mechanism. Kinetic studies (monitored by in-situ IR) show rate-limiting C–I bond cleavage (k = 0.12 min at 100°C) . Competing pathways (e.g., SNAr vs. radical) are distinguished using radical traps like TEMPO .

Q. How do steric and electronic effects of the methyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The N1-methyl group increases steric hindrance at C3, directing coupling to C4/C5. Electronic effects are probed via Hammett plots: σ values for methyl (–0.07) indicate weak electron donation, favoring oxidative addition at iodine (vs. bromine) in Pd-mediated reactions . Contrasting results under photoredox conditions (e.g., Ir catalysts) require further mechanistic studies .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura coupling of this compound vary across studies?

- Methodological Answer : Discrepancies arise from differing Pd sources (e.g., Pd(PPh) vs. Pd(OAc)) and base selection (KCO vs. CsCO). Higher yields (85–92%) are achieved with PdCl(dppf) and CsCO in dioxane/water (90°C, 8 h), as cesium enhances oxidative addition . Conflicting data from DMF-based systems may reflect solvent coordination to Pd .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.